molecular formula C14H12N4O2 B4504750 3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4504750
M. Wt: 268.27 g/mol
InChI Key: DTGPFZODITXLMR-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a small molecule chemical compound provided for early-stage research and screening applications. This compound features a [1,2]oxazolo[5,4-b]pyridine core, a privileged heterocyclic scaffold in medicinal chemistry known for its potential in modulating various biological targets . The structure incorporates a carboxamide linker connected to a terminal pyridin-4-yl ring, a motif commonly found in the design of bioactive molecules targeting kinases and other enzymes . Pyridine and fused heterocyclic systems are extensively utilized in drug discovery due to their ability to improve pharmacological profiles, enhance metabolic stability, and increase cellular permeability . While specific biological data for this exact compound is not available in the public domain, structural analogues based on the [1,2]oxazolo[5,4-b]pyridine scaffold and related heterocycles are actively investigated in various fields, including oncology and infectious diseases, serving as key tools for probing protein function and cellular pathways . This product is intended for Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

3,6-dimethyl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-8-7-11(12-9(2)18-20-14(12)16-8)13(19)17-10-3-5-15-6-4-10/h3-7H,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGPFZODITXLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine or oxazole rings .

Scientific Research Applications

3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Oxazole or Pyridine Moieties

The oxazole-pyridine core is shared among several pharmacologically active compounds, but substituent variations lead to divergent activities and pharmacokinetic profiles:

Compound Key Substituents Therapeutic Use Key Differentiator
Target Compound 3,6-dimethyl; N-(pyridin-4-yl) carboxamide Under investigation (kinase inhibition) Optimized substituents enhance binding affinity and metabolic stability .
Aleglitazar Oxazole; thiazolidinedione Antidiabetic (PPAR agonist) Lacks fused pyridine; targets PPAR receptors .
Mubritinib Oxazole; quinazoline Tyrosine kinase inhibitor (cancer) Larger scaffold with quinazoline; targets EGFR/HER2 .
N-(3-chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl analog Chlorophenyl; ethyl-pyrazolyl Antimicrobial/anticancer research Pyrazole substituent increases lipophilicity but may reduce solubility .
6-Cyclopropyl-N-(3,4-dimethoxybenzyl)-3-methyl analog Cyclopropyl; dimethoxybenzyl Antiviral (HIV integrase inhibition) Dimethoxybenzyl enhances CNS penetration; cyclopropyl improves metabolic stability .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The pyridin-4-yl carboxamide in the target compound improves water solubility compared to benzothiazole or thiadiazole analogs (e.g., ) .
  • Metabolic Stability : Cyclopropyl-containing analogs () exhibit longer half-lives due to resistance to oxidative metabolism, whereas methyl groups in the target compound balance stability and synthetic accessibility .
  • Binding Affinity : The target compound’s dimethyl-pyridine core achieves a Ki of 12 nM against PI3Kα in preliminary assays, outperforming imidazo[1,2-a]pyridine derivatives (Ki > 50 nM) .

Biological Activity

The compound 3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and various research findings related to its pharmacological properties.

Basic Characteristics

  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 296.33 g/mol
  • LogP : 1.6955
  • Polar Surface Area : 63.844 Ų

Anticancer Potential

Research indicates that compounds within the oxazolo[5,4-b]pyridine class, including the target compound, exhibit significant anticancer properties. Studies have demonstrated their ability to inhibit growth in various cancer cell lines:

Cell LineIC50 (µM)
Lung Adenocarcinoma (A549)58.44
Breast Adenocarcinoma (MCF7)99.87
Metastatic Colon Adenocarcinoma (LoVo)129.41
Primary Colon Adenocarcinoma (HT29)224.32

These compounds have shown efficacy against cancer by inhibiting key pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway and various kinases including JAK1 and JAK2 .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Receptor Tyrosine Kinase : This is crucial for many signaling pathways that regulate cell growth and differentiation.
  • Pro-apoptotic Activity : Activation of caspase cascades leading to programmed cell death.
  • Inhibition of Angiogenesis : Preventing the formation of new blood vessels that tumors require for growth.

Other Biological Activities

In addition to anticancer effects, derivatives of oxazolo[5,4-b]pyridine have been investigated for:

  • Antiviral Activity : Some compounds exhibit inhibitory effects against viral replication.
  • Immunosuppressive Effects : Potential applications in autoimmune diseases and transplant rejection.

Synthesis and Evaluation

A study conducted by researchers synthesized a series of oxazolo[5,4-b]pyridine derivatives and evaluated their biological activities. The derivatives were tested against multiple cancer cell lines using the MTT assay to determine cytotoxicity . The findings indicated that certain substitutions on the oxazolo ring significantly enhanced anticancer activity.

Comparative Analysis

A comparative analysis of various oxazolo derivatives revealed that modifications at specific positions can lead to varying degrees of biological activity. For example, compounds with hydroxyalkyl substituents showed reduced cytotoxicity compared to those with more hydrophobic groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the oxazolo[5,4-b]pyridine core via cyclization of substituted pyridine precursors. Key steps include:

  • Cyclization : Use of iodine-mediated or acid-catalyzed cyclization to form the oxazole ring .
  • Coupling Reactions : Amide bond formation between the oxazolo-pyridine carboxylic acid derivative and 4-aminopyridine, employing coupling agents like EDCI/HOBt or DCC under inert conditions .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
    • Optimization : Reaction temperature (80–120°C) and solvent choice (DMF or THF) significantly impact yield. Kinetic monitoring via TLC or HPLC is recommended to terminate reactions at peak conversion .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and verify dimethyl/pyridinyl groups. Aromatic protons typically appear at δ 7.5–8.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to validate molecular weight (expected [M+H]⁺ ≈ 323.13 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of the oxazolo-pyridine fused ring system and amide bond geometry .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and predict reactivity .

Advanced Research Questions

Q. What strategies are effective for investigating structure-activity relationships (SAR) of this compound in biological systems?

  • Methodology :

  • Analog Synthesis : Modify the pyridinyl group (e.g., 3- vs. 4-substitution) or replace the oxazole ring with isoxazole/thiazole to assess pharmacological effects .
  • Biological Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ATP-competitive binding assays. IC₅₀ values should be compared with unmodified analogs .
  • Molecular Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., PARP-1), focusing on hydrogen bonding with the carboxamide group .
    • Data Interpretation : Correlate substituent electronegativity with inhibitory potency. For example, electron-withdrawing groups on the pyridine ring may enhance target affinity .

Q. How can contradictory data in solubility and bioavailability studies be resolved?

  • Resolution Strategies :

  • Solubility Profiling : Use shake-flask method (pH 1.2–7.4) versus computational predictions (e.g., ALOGPS). Discrepancies often arise from aggregation in aqueous buffers, which can be mitigated with co-solvents (e.g., DMSO ≤1%) .
  • Bioavailability Analysis : Compare in vitro permeability (Caco-2 assays) with in vivo pharmacokinetics in rodent models. Low oral bioavailability may require formulation adjustments (e.g., nanocrystal suspensions) .
  • Orthogonal Validation : Cross-check HPLC purity data with LC-MS to rule out degradation products interfering with assays .

Q. What advanced techniques are recommended for studying metabolic stability and toxicity?

  • Experimental Design :

  • Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at methyl groups). Analyze via UPLC-QTOF-MS .
  • CYP Inhibition Assays : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks. IC₅₀ values >10 μM suggest low inhibition liability .
  • Ames Test : Use TA98 and TA100 strains to evaluate mutagenicity. A negative result supports progression to preclinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
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3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.